6-bromo-3-(bromoacetyl)-2H-chromen-2-one
Description
Significance of the 2H-Chromen-2-one Core in Advanced Organic Synthesis
The 2H-chromen-2-one (coumarin) nucleus is a prominent scaffold in the realm of organic chemistry, widely recognized for its prevalence in natural products and its extensive applications in medicinal chemistry. nih.govmdpi.comresearchgate.net This bicyclic heterocycle, formed by the fusion of a benzene (B151609) ring with a pyrone ring, serves as a foundational structure for a vast array of compounds with significant biological activities. researchgate.netrsc.org
The versatility of the coumarin (B35378) scaffold makes it a "privileged structure" in drug discovery. mdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological properties. nih.govnih.gov The simple, stable, and relatively easy-to-synthesize architecture of the coumarin core allows for extensive functionalization, enabling chemists to systematically modify its structure to enhance or alter its biological effects. nih.govmdpi.comresearchgate.net This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of coumarin-based compounds for therapeutic evaluation. mdpi.comacs.org
Table 1: Examples of Biologically Active 2H-Chromen-2-one Derivatives
| Compound Name | Biological Activity | Reference(s) |
|---|---|---|
| Warfarin | Anticoagulant | acs.org |
| Osthole | Anti-inflammatory | nih.gov |
| Scopoletin | Anticancer | mdpi.com |
| Dicoumarol | Anticoagulant | nih.gov |
| Iclaprim | Antibacterial (respiratory infections) | acs.org |
Strategic Role of the Bromoacetyl Moiety in Chemical Reactivity and Derivatization
The bromoacetyl group attached at the C-3 position of the chromen-2-one ring is a key driver of the molecule's synthetic utility. This functional group serves as a potent electrophile, making the methylene (B1212753) carbon adjacent to the carbonyl group highly susceptible to nucleophilic attack. nih.govsemanticscholar.org This reactivity is the cornerstone of its role as a versatile building block for constructing a wide range of polyfunctionalized heterocyclic systems. nih.govresearchgate.netrsc.org
The reaction of 3-(bromoacetyl)coumarins with various nucleophiles is a well-established strategy for synthesizing fused and appended heterocyclic rings. For instance, reactions with thiourea (B124793) or substituted thioureas lead to the formation of aminothiazole rings, a common motif in medicinal chemistry. Similarly, reactions with other nitrogen, sulfur, or oxygen-containing nucleophiles provide access to a plethora of five- and six-membered heterocycles. nih.govsemanticscholar.org The high reactivity of the α-haloketone ensures that these cyclization reactions often proceed under mild conditions with good yields. thermofisher.com This strategic placement of the bromoacetyl moiety transforms the simple coumarin core into a powerful synthon for complex molecule synthesis. nih.govresearchgate.net
Table 2: Heterocyclic Systems Synthesized from 3-(Bromoacetyl)coumarin (B1271225) Derivatives
| Reagent/Nucleophile | Resulting Heterocyclic System | Reference(s) |
|---|---|---|
| Thiosemicarbazide | Hydrazinylthiazole | semanticscholar.org |
| N-substituted thioureas | 2-Aminothiazoles | nih.gov |
| 2-Aminobenzothiazole | Imidazo[2,1-b]benzothiazole | nih.gov |
| 3-Aminopyrazole | Imidazo[1,2-b]pyrazole | semanticscholar.org |
| Hydrazine (B178648) Hydrate | Pyrazoles | semanticscholar.org |
| Potassium Thiocyanate (B1210189) | Thiazoles | researchgate.net |
| Hexamethylenetetramine | Aminomethyl ketone | nih.gov |
Importance of Halogenation at the C-6 Position for Further Functionalization
The bromine atom at the C-6 position of the 2H-chromen-2-one scaffold is not merely a passive substituent; it is a strategic functional handle for advanced molecular engineering. Aryl halides are classic substrates in transition metal-catalyzed cross-coupling reactions, a class of reactions awarded the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis. wikipedia.org The C-Br bond at the C-6 position provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. nih.gov
This functionality allows for the diversification of the coumarin core through powerful reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions. researchgate.netwikipedia.orgresearchgate.netnih.gov For example, a Suzuki coupling at the C-6 position can introduce new aryl or heteroaryl groups, significantly altering the electronic and steric properties of the molecule. researchgate.net This capability is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity and pharmacokinetic profile. The presence of the C-6 bromine thus opens a gateway to a vast chemical space, enabling the synthesis of novel derivatives that would be difficult to access through other synthetic routes. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-(2-bromoacetyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCNZZCJPVCZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401745 | |
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-(bromoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106578-01-2 | |
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-(bromoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-3-(BROMOACETYL)-2H-CHROMEN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Bromo 3 Bromoacetyl 2h Chromen 2 One and Analogous Chromenone Derivatives
Foundational Strategies for the 2H-Chromen-2-one Core Synthesis
The construction of the 2H-chromen-2-one ring system can be achieved through several classic and modern synthetic reactions. These methods typically involve the condensation of phenols with various carbonyl compounds.
The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.org Discovered by Hans von Pechmann, this reaction involves a transesterification followed by an intramolecular cyclization and dehydration. wikipedia.orgsathyabama.ac.in
The mechanism begins with the formation of a phenol ester through transesterification. wikipedia.org This is followed by an intramolecular Friedel-Crafts-type acylation, where the activated carbonyl group attacks the aromatic ring ortho to the oxygen, leading to ring closure. The final step is a dehydration of the cyclic intermediate to form the stable α,β-unsaturated lactone ring of the coumarin (B35378). wikipedia.org While effective with simple phenols under harsh conditions, the reaction proceeds under much milder conditions with more activated phenols, such as resorcinol. wikipedia.org
Table 1: Examples of Pechmann Condensation Conditions
| Phenol Reactant | Carbonyl Reactant | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Vanillin | Ethyl acetoacetate | Oxalic acid | Reflux in Ethanol | 6-keto-8-methoxy-4-methyl-2H-Chromen-2-one | sathyabama.ac.in |
| Phenol | β-keto carboxylic acid/ester | Strong acids (e.g., H₂SO₄) | Variable | Coumarin derivative | wikipedia.org |
The Perkin reaction provides another route to coumarins, historically being the first method used for their synthesis. longdom.orgsciforum.net The classic Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst, to form α,β-unsaturated aromatic acids. longdom.org
For coumarin synthesis, the reaction utilizes a salicylaldehyde (B1680747) derivative. The mechanism is now understood to proceed via an intramolecular pathway. sciforum.net The sodium salt of salicylaldehyde reacts with acetic anhydride to form an O-acetyl salicylaldehyde intermediate. This intermediate then undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration, to yield the coumarin ring. sciforum.net This intramolecular pathway was confirmed by reacting the isolated O-acetyl salicylaldehyde with a base like triethylamine (B128534) (Et₃N) or sodium acetate (B1210297) (NaOAc), which produced coumarin as the sole product. sciforum.net
The Knoevenagel condensation is a versatile and important method for forming C=C bonds, frequently applied to the synthesis of 3-substituted coumarins. tandfonline.comnih.gov The reaction involves the condensation of an o-hydroxyaryl aldehyde (like salicylaldehyde) with a compound containing an active methylene (B1212753) group, such as a malonic ester or other 1,3-dicarbonyl compounds. nih.govresearchgate.net
This condensation is typically catalyzed by weak bases like piperidine (B6355638) or pyridine, but many modern, environmentally friendly protocols have been developed using catalysts like ionic liquids, zinc oxide nanoparticles, or cellulose (B213188) sulfonic acid, sometimes in conjunction with microwave irradiation to reduce reaction times. sid.irnih.govresearchgate.net The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization (lactonization) to form the coumarin ring. tandfonline.com This method is particularly valuable for producing coumarin-3-carboxylic acids and their derivatives. researchgate.net
Table 2: Catalysts and Conditions for Knoevenagel Synthesis of Coumarins
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| o-hydroxybenzaldehydes | Dimethyl malonate | L-proline in [MMIm][MSO₄] ionic liquid | 90 °C, 1-2h | High | nih.gov |
| Salicylaldehydes | 1,3-dicarbonyl compounds | Zinc oxide nanoparticles | Microwave or heat | Good | researchgate.net |
| Salicylaldehydes | α-substituted ethylacetates | Phenyliododiacetate (PIDA) in EtOH | 35–40 °C | 80–92% | nih.gov |
The Wittig reaction offers a good alternative for the synthesis of coumarins, especially those that are unsubstituted at the 3 and 4 positions. ijcce.ac.ir The general strategy involves the reaction of a suitable o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as ethoxycarbonyl triphenylphosphorane. ijcce.ac.ir
A more direct and efficient approach involves an intramolecular Wittig reaction. rsc.org In one such method, substituted 2-formylphenyl 2-bromoacetates are treated in aqueous sodium bicarbonate at room temperature. The reaction proceeds via the in-situ formation of a phosphonium (B103445) salt which then cyclizes to yield various substituted coumarins in good yields with short reaction times and benign conditions. rsc.org Other variations include one-pot condensations of an o-hydroxybenzaldehyde, ethyl bromoacetate, and triphenylphosphine (B44618) under solvent-free conditions. ijcce.ac.ir
The Kostanecki-Robinson reaction is a method used to synthesize chromones and, in some cases, coumarins. wikipedia.org The reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride and the corresponding sodium salt. ias.ac.in
The mechanism is believed to involve three main steps:
O-acylation: The phenolic hydroxyl group is acylated by the acid anhydride. wikipedia.org
Intramolecular Aldol Condensation: A base-catalyzed intramolecular condensation occurs, leading to the formation of a hydroxydihydrochromone intermediate. wikipedia.org
Dehydration: The hydroxyl group is eliminated to form the final chromone (B188151) or coumarin product. wikipedia.org
This reaction has been applied to various substituted o-hydroxyacetophenones, including nitro- and iodo-derivatives, to produce substituted chromones and flavones. ias.ac.inrsc.org For example, the acetylation of 2,6-dihydroxy-3-nitroacetophenone yielded 5-hydroxy-2-methyl-6-nitrochromone and 5-hydroxy-2-methyl-3-acetyl-6-nitrochromone. ias.ac.in
Modern synthetic chemistry has increasingly employed transition metal catalysts to facilitate the construction of heterocyclic rings like the 2H-chromen-2-one core under mild conditions. abcr.com Palladium, gold, and rhodium catalysts are particularly effective in these transformations.
Palladium-catalyzed reactions are prominent in this field. One developed method is an enantioselective Pd-catalyzed 6-endo-trig cyclization to synthesize 2-aryl-2H-chromenes with high yield and enantioselectivity. nih.gov This approach involves an asymmetric allylic substitution mechanism. nih.gov Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are also powerful tools for building complex molecules that can subsequently be cyclized to form the chromenone ring. mdpi.com
Gold catalysts have also been used effectively. For instance, Au(III) catalysis can be employed for the construction of benzopyranone rings from alkynoic acids, as demonstrated in the total synthesis of certain marine natural products. mdpi.com These metal-catalyzed strategies offer high efficiency and selectivity, providing access to complex chromenone derivatives that are difficult to obtain through classical methods. nih.govmdpi.com
Introduction of the Bromoacetyl Moiety at the C-3 Position
The conversion of a 3-acetyl group to a 3-bromoacetyl group is a key transformation in the synthesis of the target compound and related derivatives. This α-bromination of the ketone is typically achieved through electrophilic substitution on the corresponding enol or enolate.
A prevalent and straightforward method for synthesizing 3-(bromoacetyl)-2H-chromen-2-one derivatives is the direct bromination of the corresponding 3-acetyl-2H-chromen-2-one precursor. mdpi.comsemanticscholar.org This reaction targets the methyl group of the acetyl moiety. Various brominating agents and reaction conditions have been developed to achieve this transformation efficiently.
One of the most common procedures involves the use of elemental bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid. mdpi.com For instance, 3-(2-bromoacetyl)-2H-chromen-2-one can be obtained by reacting 3-acetylcoumarin (B160212) with bromine in a chloroform solution with continuous stirring. mdpi.com
To circumvent the challenges associated with handling corrosive and toxic liquid bromine, alternative solid brominating agents have been employed. semanticscholar.org Tetrabutylammonium tribromide (TBATB) has emerged as an effective and environmentally benign reagent for this purpose. The reaction of 3-acetyl-2H-chromen-2-ones with TBATB in a green solvent such as polyethylene (B3416737) glycol (PEG-600) at room temperature yields the desired 3-(2-bromoacetyl)-2H-chromen-2-ones. semanticscholar.org Other reagents reported for this transformation include phenyltrimethylammonium (B184261) tribromide (PhTAPBr₃). rsc.org
These methods provide the α-bromoketone functionality, which is a versatile building block for further synthetic elaborations. nih.gov
| Precursor | Brominating Agent | Solvent | Conditions | Product | Reference(s) |
| 3-Acetylcoumarin | Bromine (Br₂) | Chloroform | Stirring | 3-(2-Bromoacetyl)-2H-chromen-2-one | mdpi.com |
| 3-Acetyl-2H-chromen-2-ones | Tetrabutylammonium tribromide (TBATB) | PEG-600 | Room Temperature | 3-(2-Bromoacetyl)-2H-chromen-2-ones | semanticscholar.org |
| 3-Acetylcoumarins | Phenyltrimethylammonium tribromide (PhTAPBr₃) | Not specified | Not specified | 3-Bromoacetyl coumarins | rsc.org |
While multi-component reactions (MCRs) are a powerful tool in synthetic chemistry for building molecular complexity in a single step, they are not the primary method for the synthesis of 3-bromoacetyl chromenones themselves. nih.govnitw.ac.in Instead, 3-(bromoacetyl)coumarin (B1271225) and its derivatives are highly valuable and frequently utilized as key building blocks in a wide array of multi-component reactions. rsc.orgnih.gov
The electrophilic carbon of the bromoacetyl group and the adjacent carbonyl group make these molecules ideal substrates for reactions with various nucleophiles. mdpi.com MCRs involving 3-(bromoacetyl)coumarins, primary amines, and isothiocyanates have been used to generate complex thiazol-2-imine derivatives. nitw.ac.in Similarly, they are employed in one-pot syntheses of pyrazole (B372694), pyridine, thiophene, and thiazole (B1198619) derivatives incorporating the coumarin scaffold. mdpi.comnih.gov These reactions highlight the synthetic utility of 3-bromoacetyl chromenones as versatile synthons rather than products of MCRs. Their synthesis is almost exclusively achieved via the direct bromination of 3-acetyl precursors as described previously.
Regioselective Bromination of the Chromenone Benzene (B151609) Ring at C-6
Introducing a bromine atom specifically at the C-6 position of the coumarin ring requires careful control of regioselectivity. The electronic properties of the coumarin system influence the position of electrophilic attack. The synthesis of 6-bromo-3-(bromoacetyl)-2H-chromen-2-one requires a strategy to place a bromine on this specific position of the fused benzene ring.
One of the most effective strategies to ensure the correct placement of the bromine atom at the C-6 position is to start with a precursor that already contains the bromine in the desired location. The synthesis of the 3-acetyl-6-bromo-2H-chromen-2-one core is often accomplished via the condensation of 5-bromosalicylaldehyde (B98134) with a source for the acetyl group, such as ethyl acetoacetate. semanticscholar.org
The general reaction involves a Knoevenagel condensation of the substituted salicylaldehyde with ethyl acetoacetate, typically catalyzed by a base like piperidine in a solvent such as ethanol. semanticscholar.orgnih.gov This approach builds the heterocyclic ring with the bromine atom pre-installed at the correct position, which corresponds to C-6 in the final coumarin product. This method avoids potential issues with regioselectivity that can arise when attempting to brominate the fully formed coumarin ring system and is a widely used route for preparing 6-substituted chromenones. mdpi.comnih.gov
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heterocyclic systems, often offering milder reaction conditions and higher selectivity compared to elemental bromine. wikipedia.orgnumberanalytics.commasterorganicchemistry.com It serves as a convenient source of an electrophilic bromine atom (or the bromine radical, Br•, under radical conditions). wikipedia.org
For the regioselective bromination of the coumarin nucleus, NBS can be a valuable tool. The outcome of the reaction can be influenced by the solvent and the presence of catalysts. In some cases, the bromination of deactivated aromatic compounds with NBS can be achieved in strongly acidic media like concentrated sulfuric acid. organic-chemistry.org Furthermore, the activation of N-halosuccinimides with copper halides has been shown to be an effective method for the regioselective halogenation of less electron-rich heteroarenes, which could provide a pathway for the C-6 bromination of the coumarin ring. thieme.de Careful selection of reaction conditions is crucial to direct the bromination to the desired C-6 position and to avoid competing reactions, such as bromination at other positions or reaction with the acetyl side chain.
| Substrate | Reagent | Activator/Medium | Potential Outcome | Reference(s) |
| Deactivated Aromatics | NBS | Concentrated H₂SO₄ | Monobromination | organic-chemistry.org |
| Less Electron-Rich Heteroarenes | NBS | Copper Halide (e.g., CuBr) | Regioselective Bromination | thieme.de |
| Alkenes | NBS | Aqueous Solvents (e.g., DMSO/H₂O) | Bromohydrin formation | wikipedia.orgmasterorganicchemistry.com |
A powerful, albeit more complex, method for achieving high regioselectivity in the functionalization of aromatic rings is through directed ortho-metalation, which involves a lithiation-quenching protocol. This strategy relies on the presence of a directing metalation group (DMG) on the substrate, which coordinates to an organolithium reagent (typically n-butyllithium) and directs deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then "quenched" by adding an electrophile.
In the context of coumarin synthesis, a suitable DMG could theoretically be installed on the ring to direct lithiation specifically to the C-6 position. Following the deprotonation step, the resulting organolithium species would be treated with an electrophilic bromine source, such as elemental bromine (Br₂), hexachloroethane (B51795) (C₂Cl₆), or 1,2-dibromoethane, to install the bromine atom precisely at C-6. While this methodology is a cornerstone of modern organic synthesis for constructing highly substituted aromatics, its application for the specific C-6 bromination of coumarins is less commonly reported in introductory literature compared to building from brominated precursors. However, it represents a viable synthetic strategy for achieving high regioselectivity where other methods might fail.
Optimization of Reaction Conditions and Yields in Multi-Step Synthesis
Detailed research into the synthesis of chromenone derivatives showcases several strategies for optimizing reaction outcomes. These strategies range from the fine-tuning of conditions for a single reaction step to the development of one-pot, multi-component reactions that streamline the entire synthetic process.
A key aspect of optimizing multi-step syntheses is the careful selection of conditions for crucial bond-forming reactions, such as cyclization steps. For instance, in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, an analogous fused chromenone system, the intramolecular Michael cyclization step was subjected to rigorous optimization. Researchers investigated the impact of various bases and solvents on the reaction yield, demonstrating that the choice of these parameters is critical for success. The findings from this optimization study are summarized in the table below. nih.gov
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU | Toluene | 90 | 75 |
| 2 | DBU | DCM | 40 | Trace |
| 3 | DBU | THF | 65 | <20 |
| 4 | DBU | Dioxane | 90 | 66 |
| 5 | DBU | CH3CN | 80 | <20 |
| 6 | Pyridine | Toluene | 90 | 68 |
| 7 | Et3N | Toluene | 90 | 55 |
| 8 | K2CO3 | Toluene | 90 | No desired product |
The synthesis of this compound itself involves key transformations, including the halogenation of the coumarin core and the subsequent bromination of the acetyl group. The optimization of such halogenation reactions is critical. A systematic study on the regioselective halogenation of 2H-chromenones demonstrates this principle. Researchers optimized the reaction by varying the halogen source, the amount of oxidant (oxone), and the solvent system to maximize the yield of 3-halo-2H-chromenones.
| Entry | Halogen Source (equiv.) | Oxone (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaCl (2.0) | 1.5 | CH3CN | 50 | 30 |
| 2 | NaCl (2.4) | 2.0 | CH3CN | 50 | 45 |
| 3 | NaCl (2.4) | 2.0 | CH3CN/H2O (1:1) | 50 | 70 |
| 4 | NaBr (2.4) | 2.0 | CH3CN/H2O (1:1) | 50 | 85 |
| 5 | NaF | - | CH3CN/H2O (1:1) | 50 | No reaction |
| 6 | NaI | - | CH3CN/H2O (1:1) | 50 | No reaction |
The optimized conditions for chlorination were found to be 2.4 equivalents of NaCl and 2.0 equivalents of oxone in a 1:1 mixture of CH3CN and H2O, yielding 70% of the product. researchgate.net For bromination, using NaBr under the same conditions resulted in an even higher yield of 85%. researchgate.net This detailed optimization provides a clear blueprint for achieving high efficiency in the halogenation steps required for the synthesis of compounds like this compound.
Chemical Reactivity and Synthetic Derivatization of 6 Bromo 3 Bromoacetyl 2h Chromen 2 One
Nucleophilic Substitution Reactions of the Bromoacetyl Group
The bromoacetyl moiety at the C-3 position is the most reactive site for nucleophilic attack. The presence of the adjacent electron-withdrawing carbonyl group and the coumarin (B35378) ring system activates the methylene (B1212753) carbon, making the bromine atom an excellent leaving group. This facilitates a variety of nucleophilic substitution reactions, which are instrumental in constructing diverse molecular scaffolds. nih.govsemanticscholar.org
The reaction of 6-bromo-3-(bromoacetyl)-2H-chromen-2-one with various binucleophiles is a cornerstone for the synthesis of numerous five- and six-membered heterocyclic systems fused or appended to the coumarin core. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a common method employed, where the bromoacetyl coumarin reacts with a sulfur-containing nucleophile like a thioamide or thiourea (B124793). For instance, the reaction with thioacetamide (B46855) in refluxing methanol (B129727) yields the corresponding 3-(2-methylthiazol-4-yl)-2H-chromen-2-one. rsc.org Similarly, reactions with N-substituted thioureas, thiosemicarbazides, and carbothioamides lead to a variety of substituted thiazolyl-coumarin derivatives. nih.govrsc.org The reaction with potassium thiocyanate (B1210189) initially forms a thiocyanatoacetyl intermediate, which can then cyclize with amines to produce iminothiazole derivatives. mdpi.com
Imidazoles: Imidazole (B134444) rings can be constructed through multi-component reactions. A one-pot synthesis of substituted imidazoles involves the reaction of 3-(bromoacetyl)coumarin (B1271225), ammonium (B1175870) thiocyanate, and a primary amine. rsc.org Fused imidazole systems, such as imidazo[2,1-b]thiazoles, are formed by reacting the bromoacetyl coumarin with 2-aminothiazole (B372263) derivatives. nih.gov
Pyrazoles: Pyrazole (B372694) derivatives have been synthesized via a multi-component reaction involving 3-(bromoacetyl)coumarin derivatives, a 1,3-dicarbonyl compound like acetylacetone, and hydrazine (B178648) hydrate. nih.gov
Selenazoles: Following a similar principle to thiazole synthesis, selenazoles can be formed. The reaction of α-bromoketones with selenourea (B1239437) or its derivatives is a known method for preparing 2-aminoselenazoles, indicating that this compound would be a suitable substrate for forming coumarinyl-selenazole hybrids. rsc.org
Pyran and Pyridine Derivatives: While direct synthesis from this compound is less common, this compound serves as a precursor. For example, it can be converted to a 1,3-dicarbonyl intermediate which then undergoes cyclization with reagents like malononitrile (B47326) to form pyran rings. nih.gov
Table 1: Synthesis of Heterocyclic Systems
| Heterocycle | Reagent(s) | General Conditions |
|---|---|---|
| Thiazole | Thioacetamide | Refluxing methanol |
| Thiazole | N-Substituted Thioureas | Various (e.g., ethanol, reflux) |
| Thiazole | Thiosemicarbazones | Various (e.g., ethanol, reflux) |
| Imidazole | Ammonium Thiocyanate, Amine | One-pot synthesis |
| Imidazo[2,1-b]thiazole | 2-Aminothiazole | Refluxing ethanol |
| Pyrazole | Hydrazine Hydrate, Acetylacetone | Multi-component reaction |
The electrophilic methylene carbon of the bromoacetyl group readily reacts with a wide range of simple nucleophiles.
Amines: Primary and secondary amines, including arylamines and heterocyclic amines (e.g., 2-aminobenzothiazole, 3-amino-1,2,4-triazole), displace the bromide to form the corresponding α-amino ketone derivatives. nih.gov These products can be stable intermediates or can undergo further cyclization depending on the structure of the amine. rsc.org
Thiols: Thiol-containing compounds react under basic conditions to yield thioether derivatives, although this pathway is often a stepping stone for further heterocyclization rather than the final product.
Carbothioamides and Thiosemicarbazones: These bifunctional reagents are crucial for building thiazole rings. The sulfur atom acts as the initial nucleophile, attacking the methylene carbon and displacing the bromide. This is followed by an intramolecular condensation between the nitrogen atom and the ketone carbonyl, leading to the formation of the thiazole ring system. nih.gov This is a classic example of the Hantzsch synthesis.
Table 2: Reactions with Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Aniline, 2-Aminothiazole | α-Amino ketone |
| Thiol | Not specified | Thioether (intermediate) |
| Carbothioamide | Thioacetamide | Thiazole (via cyclization) |
Reactivity of the C-6 Bromine Substituent in Cross-Coupling Processes
The bromine atom at the C-6 position of the aromatic coumarin ring is significantly less reactive than the one in the bromoacetyl side chain. This difference in reactivity allows for selective transformations. While the bromoacetyl group readily undergoes nucleophilic substitution under mild conditions, the C-6 aryl bromide is stable and requires metal catalysis, typically with palladium, to participate in cross-coupling reactions. This enables a synthetic strategy where the bromoacetyl group is first derivatized, followed by a subsequent cross-coupling reaction at the C-6 position.
The C-6 aryl bromide is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction would involve coupling the C-6 bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would yield a 6-aryl-3-(bromoacetyl)-2H-chromen-2-one derivative, effectively functionalizing the benzene (B151609) ring of the coumarin scaffold.
Heck Coupling: The Heck reaction would enable the formation of a carbon-carbon bond between the C-6 position and an alkene, leading to 6-alkenyl-substituted coumarins.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a highly efficient method for synthesizing 6-alkynyl coumarin derivatives, which are valuable precursors for further transformations.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond between the C-6 position and a primary or secondary amine. It provides a direct route to 6-amino-substituted coumarin derivatives, which are otherwise difficult to synthesize.
Cyclization Reactions and Intramolecular Rearrangements
Many of the reactions involving the bromoacetyl group are, in fact, tandem reaction sequences that conclude with a cyclization step. The initial nucleophilic substitution creates an intermediate that possesses the necessary functional groups in close proximity for a subsequent intramolecular ring-forming reaction.
A prime example is the Hantzsch synthesis of thiazoles, where the reaction of this compound with a thiosemicarbazone does not stop at the simple substitution product. Instead, the intermediate rapidly undergoes an intramolecular cyclization via condensation, eliminating water to form the stable aromatic thiazole ring. nih.govrsc.org
Another instance is the reaction with hydrazine hydrate, which was reported for the related 3-bromoacetyl coumarins. While pyrazole formation might be expected, under certain conditions, the reaction can lead to a de-acylative ring opening of the coumarin lactone itself, followed by rearrangement to form salicyl azines. eurekaselect.comsciprofiles.com This highlights that the coumarin scaffold itself can participate in rearrangements under specific nucleophilic conditions.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Bromoacetyl 2h Chromen 2 One
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the analysis of synthetic compounds, providing reliable methods for separation, identification, and quantification. For a compound such as 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, both HPLC and GC-MS offer distinct advantages in its purity assessment and isolation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many coumarin (B35378) derivatives. It is extensively used to determine the purity of this compound and can be scaled up for preparative isolation.
A typical HPLC method for the analysis of this compound would employ a reversed-phase approach, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Illustrative HPLC Parameters:
| Parameter | Details |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| Gradient Program | Start with 50% A, increase to 95% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, this compound is expected to elute as a sharp peak, and its retention time can be used for identification. The peak area provides a quantitative measure of its concentration, allowing for the determination of purity by comparing it to the total area of all observed peaks. For isolation purposes, a preparative HPLC column with a larger diameter would be used, and fractions corresponding to the main peak would be collected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While some coumarins can be analyzed directly, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. However, for a compound like this compound, direct injection is often feasible.
The sample is vaporized and introduced into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The eluted compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.
Illustrative GC-MS Parameters:
| Parameter | Details |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature of 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| MSD Transfer Line | 280 °C |
The resulting total ion chromatogram (TIC) will show the separation of different components in the sample. The mass spectrum of the peak corresponding to this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and acetyl groups, which would confirm its identity. The integration of the peak in the TIC allows for a semi-quantitative assessment of purity.
Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Bromoacetyl 2h Chromen 2 One
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods allow for the accurate calculation of molecular properties, providing a theoretical framework to rationalize and predict chemical behavior.
Before calculating other properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy conformation. For molecules with flexible bonds, like the C-C single bond connecting the acetyl group to the coumarin (B35378) ring in 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, multiple stable conformers may exist.
Theoretical studies on the closely related parent compound, 3-(bromoacetyl)coumarin (B1271225), have identified two primary planar conformers: s-cis and s-trans. nih.govsemanticscholar.org These arise from the rotation around the C(3)–C(11) bond. DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have shown that the s-cis conformer, where the carbonyl oxygen of the acetyl group is oriented away from the coumarin ring's C4-H bond, is slightly more stable than the s-trans conformer. nih.govresearchgate.net This stability is attributed to reduced steric hindrance. The introduction of a bromine atom at the C6 position is not expected to significantly alter the relative stability of these conformers, as it is distant from the bromoacetyl group. The coumarin core itself is largely planar, a characteristic feature of this heterocyclic system. researchgate.net
Table 1: Selected Optimized Geometric Parameters for the s-cis Conformer of 3-(bromoacetyl)coumarin (as an analog for the target compound) calculated at the B3LYP/6-311G(d,p) level.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| Br(1)–C(12) | 1.957 | O(2)–C(5)–C(6) | 117.8 |
| O(3)–C(11) | 1.209 | C(3)–C(11)–C(12) | 115.9 |
| C(3)–C(11) | 1.493 | O(3)–C(11)–C(12) | 120.2 |
| C(2)=O(1) | 1.202 | C(2)–C(3)–C(11) | 120.4 |
Data derived from studies on the parent 3-(bromoacetyl)coumarin molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich benzopyrone ring system, while the LUMO is likely localized on the electron-deficient α,β-unsaturated ketone system, including the bromoacetyl moiety. The presence of the electron-withdrawing bromine atom on the benzene (B151609) ring and in the acetyl group would lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that influences intramolecular charge transfer (ICT). nih.gov Computational studies on other 6-bromo substituted heterocyclic systems have reported HOMO-LUMO energy gaps in the range of 1.67 eV to 2.36 eV, suggesting that this compound is a reactive molecule. nih.govresearchgate.net
Table 2: Representative FMO Data for 6-Bromo Substituted Heterocyclic Compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| 6-bromo-...-imidazo[4,5-b]pyridine analog 1 | -3.1033 | -0.7442 | 2.3591 |
| 6-bromo-...-imidazo[4,5-b]pyridine analog 2 | -4.0238 | -2.3507 | 1.6731 |
Data from analogous 6-bromo substituted molecules to illustrate expected energy ranges. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In this compound, the most negative potential regions are expected to be localized on the carbonyl oxygen atoms of the lactone (C2=O1) and the acetyl group (C11=O3), making them the primary sites for electrophilic interactions. Conversely, the most positive potential regions would be found around the hydrogen atoms and, significantly, the carbonyl carbons (C2 and C11) and the methylene (B1212753) carbon attached to bromine (C12). These electron-deficient carbons are the most likely sites for nucleophilic attack. nih.govsemanticscholar.org This predicted reactivity pattern is consistent with the known chemistry of 3-(bromoacetyl)coumarins, which readily react with various nucleophiles at the bromoacetyl side chain. nih.govsemanticscholar.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. rsc.org
For this compound, significant intramolecular interactions are expected. A key interaction is the hyperconjugative charge transfer from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the pyrone oxygen (O-in-ring) and the antibonding π* orbital of the C=C bond contributes to the stability and aromaticity of the coumarin system. NBO analysis of the parent 3-(bromoacetyl)coumarin reveals strong delocalization within the coumarin ring. nih.govresearchgate.net The most significant interactions involve π → π* and n → π* transitions, which stabilize the molecule through electron delocalization.
Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 3-(bromoacetyl)coumarin (as an analog).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O(1) | π*(C(2)-C(3)) | 25.43 |
| π(C(3)-C(4)) | π*(C(11)-O(3)) | 5.12 |
| π(C(5)-C(6)) | π*(C(7)-C(8)) | 20.11 |
| LP(1) Br(1) | σ*(C(12)-H(13)) | 1.58 |
Data derived from studies on the parent 3-(bromoacetyl)coumarin molecule. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Optical Properties
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). ekb.eg By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of these transitions.
For this compound, the electronic spectrum is expected to be dominated by π → π* and n → π* transitions. TD-DFT calculations on the parent 3-(bromoacetyl)coumarin have shown that the main absorption bands in the UV-Vis spectrum correspond to these types of electronic excitations. researchgate.net The π → π* transitions, typically having higher oscillator strengths, are associated with the conjugated system of the coumarin core. The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (like an oxygen lone pair) to an antibonding π* orbital. The results from TD-DFT calculations generally show good agreement with experimental spectra, providing a reliable prediction of the molecule's optical properties. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Architectures
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique surface for each molecule. This surface can be mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov
The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. For the crystal structure of this compound, several types of interactions would be expected to govern the crystal packing. Based on studies of other bromo-substituted organic compounds, the most significant contributions are anticipated from H···H, C···H/H···C, and Br···H/H···Br contacts. nih.govresearchgate.netnih.gov The presence of carbonyl groups also allows for C-H···O interactions, which would play a role in stabilizing the three-dimensional crystal network. researchgate.net
Table 4: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-substituted Heterocycle.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | ~35-48% |
| Br···H/H···Br | ~15-28% |
| C···H/H···C | ~23-25% |
| O···H/H···O | ~10-13% |
Data represents typical ranges observed in analogous bromo-substituted molecular crystals. nih.govresearchgate.netnih.gov
Computational Elucidation of Reaction Mechanisms
While specific, in-depth computational studies elucidating the reaction mechanisms of this compound are not extensively documented in dedicated publications, the principles of its reactivity can be understood through the computational analysis of its structural and electronic properties, and by analogy with related 3-(bromoacetyl)coumarin systems. The high reactivity of the α-bromoacetyl group is a key feature of this molecule, making it a versatile precursor for the synthesis of various heterocyclic compounds. nih.gov
The primary reaction mechanism involving the bromoacetyl moiety is nucleophilic substitution, where a nucleophile replaces the bromide ion. Density Functional Theory (DFT) calculations on the parent 3-(bromoacetyl)coumarin have been used to analyze its molecular structure, vibrational spectra, and frontier molecular orbitals (HOMO and LUMO). nih.gov Such analyses are crucial for understanding reactivity. The LUMO of the molecule is typically localized on the bromoacetyl group, specifically on the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. This indicates that these are the primary sites for nucleophilic attack.
Key Reactive Sites and Frontier Orbitals:
Computational studies reveal the key electrophilic sites susceptible to nucleophilic attack. semanticscholar.org For 3-(bromoacetyl)coumarins, there are four potential electrophilic positions: the exo-carbonyl group, the bromomethanide group (CH2Br), the lactonic carbonyl group, and the bromine atom itself. semanticscholar.org The most typical position for nucleophilic attack is the carbon of the CH2Br group, leading to the displacement of the bromide ion in an SN2-type mechanism.
Molecular electrostatic potential (MEP) maps, another tool in computational chemistry, can visually represent the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. rsc.org For a molecule like this compound, the MEP would show a positive potential around the hydrogen atoms and the carbon of the methylene group attached to the bromine, confirming its susceptibility to nucleophilic attack.
Furthermore, computational studies on the homodimerization of related 3-acetylcoumarin (B160212) derivatives have utilized DFT calculations to investigate the free-energy profiles and the role of radical intermediates. mdpi.com While a different reaction type, this demonstrates the utility of computational methods in exploring various possible reaction pathways, including those that may not be immediately obvious from experimental observations alone. A similar approach could be applied to model the transition states and reaction energy profiles for the reactions of this compound with different nucleophiles, thereby elucidating the reaction kinetics and thermodynamics.
Quantitative Structure-Reactivity Relationships (QSRR) derived from Quantum Chemical Parameters
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net For this compound and its derivatives, QSRR models can be developed to predict their reactivity towards nucleophiles based on quantum chemical parameters. These parameters, derived from computational calculations, quantify various electronic and structural properties of the molecules.
Relevant Quantum Chemical Descriptors for QSRR:
Several quantum chemical descriptors are pertinent for developing QSRR models for the reactivity of these compounds:
Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is related to its electron-accepting ability. mdpi.com For reactions with nucleophiles, a lower ELUMO would suggest a higher reactivity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap generally implies higher reactivity. nih.govresearchgate.net
Global Hardness (η) and Softness (S): These parameters are related to the HOMO-LUMO gap and describe the resistance of a molecule to a change in its electron distribution. Softer molecules are generally more reactive.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index would be expected to correlate with higher reactivity towards nucleophiles.
Mulliken Charges: The partial charges on the atoms, particularly the carbon atom of the CH2Br group and the bromine atom, can be correlated with reactivity. A more positive charge on the carbon would facilitate nucleophilic attack.
A hypothetical QSRR study could involve synthesizing a series of 6-substituted-3-(bromoacetyl)-2H-chromen-2-ones and measuring their reaction rates with a common nucleophile. Quantum chemical calculations would then be performed on each of these structures to obtain the descriptors mentioned above. Multiple linear regression (MLR) or other statistical methods could then be used to derive a QSRR equation.
Below is an interactive table showcasing hypothetical data for such a QSRR study, illustrating the relationship between substituent effects, quantum chemical parameters, and a hypothetical measure of reactivity.
Such a QSRR model would be invaluable for predicting the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired reactivity profiles for various applications, including in medicinal chemistry and materials science.
Applications in Advanced Synthetic Organic Chemistry and Materials Science
Building Block for Complex Heterocyclic Systems and Functionalized Chromenones
The utility of 6-bromo-3-(bromoacetyl)-2H-chromen-2-one as a building block is primarily due to the electrophilic nature of the carbon in the bromoacetyl group, making it susceptible to attack by various nucleophiles. nih.govresearchgate.net This reactivity is extensively exploited to construct a wide array of polyfunctionalized and complex heterocyclic systems. nih.govrsc.orgrsc.orgresearchgate.net
Research has demonstrated its direct application in synthesizing diverse coumarin-containing heterocycles. For instance, it reacts with different active compounds to yield 1,3,4-thiadiazine, benzofuran, and naphthofuran derivatives. semanticscholar.org The general class of 3-(bromoacetyl)coumarins are well-documented precursors for five and six-membered heterocyclic systems, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, and pyridines. nih.govrsc.orgrsc.orgresearchgate.net The Hantzsch thiazole (B1198619) synthesis, for example, involves the cyclocondensation of 3-(bromoacetyl)coumarin (B1271225) derivatives with various N-substituted thioureas to produce 2-amino thiazolylcoumarins. nih.gov
Furthermore, the 6-bromo-2H-chromen-2-one scaffold itself is a platform for creating highly functionalized systems. Its precursor, 3-acetyl-6-bromo-2H-chromen-2-one, has been used to synthesize an extensive range of complex fused heterocycles such as pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and imidazo[1,2-a]pyrimidines. nih.govresearchgate.net These synthetic routes underscore the compound's role in generating novel, functionalized chromenones with intricate molecular architectures. nih.govresearchgate.net The reaction of the bromoacetyl group with various heterocyclic amines, such as 2-aminothiazole (B372263) and 2-aminobenzothiazole, further expands the library of accessible functionalized chromenones. rsc.org
The following table summarizes some of the heterocyclic systems synthesized using 3-(bromoacetyl)coumarin derivatives as a key building block.
| Starting Material Class | Reactant/Reagent Class | Resulting Heterocyclic System |
| 3-(Bromoacetyl)coumarin | Thioacetamide (B46855) | Thiazole |
| 3-(Bromoacetyl)coumarin | Potassium Thiocyanate (B1210189) | Thiazole |
| 3-(Bromoacetyl)coumarin | N-substituted Thioureas | 2-Aminothiazole |
| 3-(Bromoacetyl)coumarin | Hydrazine (B178648) / Phenylhydrazine | Pyrazole (B372694) |
| 3-(Bromoacetyl)coumarin | Elemental Sulfur & Malononitrile (B47326) | Thiophene |
| This compound | Various Active Compounds | 1,3,4-Thiadiazine, Benzofuran |
Precursor in Combinatorial Chemical Library Synthesis
In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of related but structurally diverse compounds is crucial for screening and identifying lead candidates. This compound is an ideal precursor for the synthesis of such combinatorial libraries. nih.govresearchgate.net Its structure provides a rigid scaffold (the coumarin (B35378) core) and a highly versatile reactive site (the bromoacetyl group), allowing for the systematic introduction of diverse chemical functionalities. rsc.org
Although the term "combinatorial library" may not always be explicitly used, studies effectively demonstrate this principle by synthesizing a wide range of derivatives from a common coumarin-based precursor for biological evaluation. researchgate.net For example, a large series of coumarin derivatives bearing pyrazolo[1,5-a]pyrimidine, 1,3,4-thiadiazole, and thiazole moieties were synthesized from 3-acetyl-6-bromo-2H-chromen-2-one and its derivatives to be screened for antiproliferative activity. nih.govresearchgate.net This approach, where a central core is reacted with numerous building blocks to create a library of analogues, is the foundation of combinatorial chemistry. The predictable reactivity of the bromoacetyl group with various nucleophiles facilitates the rapid and efficient generation of molecular diversity around the stable 6-bromocoumarin core. nih.govrsc.orgrsc.orgresearchgate.net
Development of Novel Organic Materials
The application of this compound in materials science is rooted in the intrinsic properties of the coumarin scaffold. Coumarins are known for their unique photochemical and photophysical properties, including fluorescence, which makes them key components in synthetic dyes and sensors. nih.govrsc.org The bromoacetyl group serves as a reactive handle to incorporate this fluorescent core into larger molecular systems or polymers.
Research into 3-(bromoacetyl)coumarins highlights their use in creating chemosensors for the detection of various environmental pollutants and bioactive elements. rsc.orgrsc.org The reactive handle allows for the covalent attachment of the coumarin fluorophore to receptor units, creating probes whose fluorescence properties change upon binding to a target analyte.
Furthermore, coumarin derivatives are known to undergo photochemical reactions, such as [2+2] cycloaddition upon irradiation. researchgate.net This reactivity is significant for the development of photoresponsive materials, including cross-linkable polymers and photo-switchable surfaces. While this has been specifically noted for the related compound 6-bromo-3-(dibromoacetyl)-2H-chromen-2-one, the underlying photoreactivity of the coumarin core suggests similar potential for this compound in the field of photochemistry and advanced materials. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3-(bromoacetyl)-2H-chromen-2-one and its heterocyclic derivatives?
Methodological Answer: The synthesis typically involves 3-bromoacetylcoumarin as a key intermediate. For example:
- Thiazole derivatives : Reacting 3-bromoacetylcoumarin with thiosemicarbazide or thioacetamide in refluxing ethanol yields thiazole-containing coumarins via Hantzsch thiazole formation .
- Pyrazole derivatives : Treatment with hydrazine hydrate or phenylhydrazine in ethanol under reflux produces pyrazole rings at the acetyl position .
- Triazolo-pyrimidine hybrids : Condensation with amino-triazoles or amino-tetrazoles in acetic acid generates fused heterocycles, confirmed by elemental analysis and spectral data (e.g., -NMR, -NMR) .
Q. Key Reaction Conditions :
- Solvents: Ethanol, acetic acid, or DMF.
- Temperature: Reflux (70–100°C).
- Catalysts: Triethylamine for nucleophilic substitutions.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and crystal packing. For example, triclinic crystals (space group ) with unit cell parameters were refined using SHELXL-2018/3, achieving .
- Spectroscopy :
- Elemental analysis : Validates stoichiometry (e.g., CHBrNOS·CHCl requires C 48.37%, H 2.75%, N 6.76%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antiproliferative activity of this compound derivatives?
Methodological Answer:
Q. What methodologies are employed to resolve structural ambiguities in X-ray crystallographic studies of this compound derivatives?
Methodological Answer:
- Disordered solvent modeling : For chloroform solvates, refine occupancy ratios (e.g., 0.639:0.361) using constraints in SHELXL .
- Hydrogen bonding analysis : Identify weak interactions (e.g., C–H···O bonds with ) using Mercury software .
- Twinning detection : Apply PLATON to check for twinning in monoclinic crystals (e.g., space group) .
Example : In a coumarin-thiazole hybrid, intramolecular S(6) hydrogen bonding was confirmed via graph set analysis () .
Q. How can graph set analysis be applied to interpret hydrogen bonding patterns in the crystal packing of coumarin-thiazole hybrids?
Methodological Answer:
Q. How should researchers address discrepancies in spectroscopic data during structural refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
